(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid
CAS No.: 345637-67-4
Cat. No.: VC21333075
Molecular Formula: C6H6BrN3O4
Molecular Weight: 264.03 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 345637-67-4 |
---|---|
Molecular Formula | C6H6BrN3O4 |
Molecular Weight | 264.03 g/mol |
IUPAC Name | 2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)acetic acid |
Standard InChI | InChI=1S/C6H6BrN3O4/c1-3-5(7)6(10(13)14)8-9(3)2-4(11)12/h2H2,1H3,(H,11,12) |
Standard InChI Key | JUGOZTZNWGFYHL-UHFFFAOYSA-N |
SMILES | CC1=C(C(=NN1CC(=O)O)[N+](=O)[O-])Br |
Canonical SMILES | CC1=C(C(=NN1CC(=O)O)[N+](=O)[O-])Br |
Introduction
Chemical Identity and Structural Characteristics
Basic Identification Data
(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid is a substituted pyrazole derivative with an acetic acid functional group attached to the nitrogen atom at position 1. The pyrazole ring contains three additional substituents: a bromine atom at position 4, a methyl group at position 5, and a nitro group at position 3. This specific arrangement of functional groups gives the compound its distinctive chemical behavior and reactivity patterns.
Table 1: Identification Information
Parameter | Value |
---|---|
CAS Number | 345637-67-4 |
Molecular Formula | C₆H₆BrN₃O₄ |
Molecular Weight | 264.0335 g/mol |
PubChem CID | 1230022 |
The compound is also known by alternative names including "1H-Pyrazole-1-acetic acid, 4-bromo-5-methyl-3-nitro-" which emphasizes its structural backbone . The systematic IUPAC nomenclature highlights the key substituents and their positions on the pyrazole ring, providing a standardized way to identify this specific chemical entity.
Molecular Structure
The molecular structure of (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid features a five-membered pyrazole ring with three nitrogen atoms. The spatial arrangement of the substituents plays a crucial role in determining the compound's molecular interactions and reactivity patterns. The acetic acid group extends from the nitrogen at position 1, while the bromine, methyl, and nitro groups are positioned at carbons 4, 5, and 3, respectively.
The structural formula can be represented using the InChI notation:
InChI=1/C6H6BrN3O4/c1-3-5(7)6(10(13)14)8-9(3)2-4(11)12/h2H2,1H3,(H,11,12)
This detailed structural representation provides essential information about the atom connectivity and spatial arrangement within the molecule, which is crucial for understanding its chemical behavior and potential interactions with other substances.
Physicochemical Properties
Chemical Properties and Reactivity
The chemical properties of (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid are primarily determined by its functional groups. The carboxylic acid group (-COOH) contributes to its acidic nature and ability to form salts with bases. The nitro group (-NO₂) is electron-withdrawing, affecting the electron distribution across the pyrazole ring and influencing its reactivity. The bromine substituent adds to the compound's halogenated character, potentially making it suitable for various substitution reactions.
The presence of multiple functional groups creates a compound with diverse reactivity patterns:
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The carboxylic acid group can undergo esterification, amidation, and salt formation reactions.
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The bromine atom at position 4 makes the compound susceptible to nucleophilic substitution reactions.
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The nitro group may participate in reduction reactions to form amino derivatives.
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The methyl group could undergo oxidation reactions under appropriate conditions.
These varied reactivity patterns highlight the compound's potential utility in organic synthesis and pharmaceutical applications, where selective modifications of functional groups are often required.
Related Compounds and Structural Analogs
Comparison with Structural Analogs
The search results reveal several structurally related compounds that share common structural elements with (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid. One such compound is 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-1-(morpholin-4-yl)ethanone, which maintains the same pyrazole core with identical substituents but replaces the carboxylic acid with a morpholine amide functionality .
Table 3: Comparison with Related Compounds
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Difference |
---|---|---|---|
(4-Bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid | C₆H₆BrN₃O₄ | 264.03 | Base compound |
2-(4-Bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-1-(morpholin-4-yl)ethanone | C₁₀H₁₃BrN₄O₄ | 333.14 | Morpholine amide instead of carboxylic acid |
(4-Bromo-5-methyl-3-trifluoromethyl-pyrazol-1-yl)-acetic acid | C₇H₆BrF₃N₂O₂ | 287.04 | Trifluoromethyl instead of nitro group |
(5-Methyl-3-nitro-pyrazol-1-yl)-acetic acid | C₆H₇N₃O₄ | 185.14 | Lacks bromine at position 4 |
These structural variations demonstrate how subtle changes in substituents can lead to compounds with potentially different physicochemical properties and biological activities. The comparison highlights the versatility of the pyrazole scaffold in creating diverse chemical entities through strategic functionalization.
Structure-Property Relationships
The structural variations among these related compounds offer insights into structure-property relationships. For instance, the replacement of the carboxylic acid with a morpholine amide in 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-1-(morpholin-4-yl)ethanone likely alters the compound's solubility, hydrogen bonding capabilities, and biological interactions . Similarly, the substitution of the nitro group with a trifluoromethyl group would affect the electronic properties of the pyrazole ring, potentially altering its reactivity and stability.
These structure-property relationships are valuable for understanding how structural modifications influence the behavior of pyrazole derivatives, which can guide the design of new compounds with tailored properties for specific applications.
Applications and Research Context
Current Research Directions
Current research likely focuses on exploring the compound's reactivity patterns, potential biological activities, and applications as a building block for more complex molecular architectures. The ongoing efforts to characterize and utilize such specialized pyrazole derivatives reflect broader trends in chemical research aimed at expanding the toolkit of functional molecules for addressing various scientific and technological challenges.
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